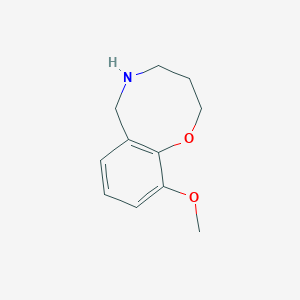

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

描述

属性

IUPAC Name |

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10/h2,4-5,12H,3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTYUGLBGRVXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651037 | |

| Record name | 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-13-3 | |

| Record name | 3,4,5,6-Tetrahydro-10-methoxy-2H-1,5-benzoxazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acid Chloride Formation and Amidation

- Starting from 2-benzoylbenzoic acid , the compound is converted to the corresponding acid chloride using thionyl chloride (SOCl2) in solvents such as chloroform, benzene, or DMF.

- The acid chloride is then reacted with ethanolamine or N-methylethanolamine in the presence of a base like triethylamine (TEA) to yield the corresponding amide intermediate.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-benzoylbenzoic acid + SOCl2 | Reflux in CHCl3/benzene/DMF | Acid chloride | Efficient conversion |

| 2 | Acid chloride + ethanolamine/ N-methylethanolamine + TEA | Room temp to reflux | Amide intermediate | Amidation proceeds smoothly |

Reduction of Amide to Diol

- The amide intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

- This reduction yields a diol intermediate, which is crucial for subsequent cyclization.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 3 | Amide intermediate + LiAlH4 | Reflux in THF | Diol intermediate | High yield, careful quenching required |

Cyclization to Benzoxazocine Core

- Cyclization of the diol intermediate is achieved by treatment with p-toluenesulfonic acid (TsOH) in refluxing benzene or toluene.

- This step forms the tetrahydrobenzoxazocine ring system, a critical scaffold of the target molecule.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 4 | Diol intermediate + TsOH | Reflux in benzene/toluene | 3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | Efficient cyclization |

Methylation to Introduce 10-Methoxy Group

- The final step involves methylation of the hydroxyl group at the 10-position.

- This can be achieved using dimethyl sulfate in refluxing benzene or by reaction with formaldehyde in hot dioxane/water.

- Alternative methylation methods include treatment with methylating agents under controlled conditions to ensure selectivity.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 5 | Benzoxazocine + Dimethyl sulfate or formaldehyde | Reflux in benzene or dioxane/water | This compound | Selective methylation |

Alternative Synthetic Routes and Intermediates

- Some patents describe the use of 2-chloromethylbenzophenone reacting with methylethanolamine followed by reduction with sodium borohydride to yield intermediates for benzoxazocine synthesis.

- The use of protecting groups such as BOC on amines is common in related benzoxazine derivatives, removable by trifluoroacetic acid (TFA) treatment.

- Variations in substituents on the benzoxazocine ring are achieved by modifying the starting materials and reaction conditions, allowing for diverse derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | SOCl2, reflux, CHCl3/benzene/DMF | Acid chloride | High conversion |

| 2 | Amidation | Ethanolamine or N-methylethanolamine, TEA | Amide intermediate | Smooth reaction |

| 3 | Reduction | LiAlH4, reflux, THF | Diol intermediate | High yield, careful quench |

| 4 | Cyclization | TsOH, reflux, benzene/toluene | Benzoxazocine core | Efficient cyclization |

| 5 | Methylation | Dimethyl sulfate or formaldehyde | This compound | Selective methylation |

化学反应分析

Types of Reactions

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

科学研究应用

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of benzoxazocines.

Biology: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine: Its potent analgesic effects make it a candidate for pain management research.

作用机制

The mechanism of action of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, it can modulate pain signaling pathways, leading to analgesic effects. The exact molecular pathways and targets involved are subjects of ongoing research.

相似化合物的比较

Comparison with Similar Compounds

Nefopam and Derivatives

Nefopam hydrochloride (3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride) shares the benzoxazocine core but differs in substituents. Key distinctions include:

- Substituents : Nefopam has a phenyl group at position 1 and a methyl group at position 5, whereas the target compound features a methoxy group at position 10.

- Molecular Weight: Nefopam’s free base has a molecular weight of 253.3 g/mol (exact mass 253.14677 as per analogs ), compared to the target compound’s calculated molecular weight of 221.3 g/mol (C₁₂H₁₅NO₂).

Benzoxazine and Benzoxazocine Derivatives

Compounds like 5-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 26021-57-8) exhibit structural similarities but feature six-membered rings instead of eight-membered systems. Key differences include:

- Ring Size : Benzoxazines (six-membered) vs. benzoxazocines (eight-membered).

- Saturation : Benzoxazines are partially unsaturated (dihydro), whereas benzoxazocines are fully saturated (tetrahydro) .

- Substituent Position : The methoxy group in benzoxazines is typically at position 5 or 7, altering electronic distribution compared to the 10-position in the target compound.

Benzoxathiines and Benzodithiazines

Benzoxathiines (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) and benzodithiazines (e.g., 6-chloro-7-methyl-3-[2-(5-nitrofurfurylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine) differ in heteroatom composition:

- Heteroatoms : Benzoxathiines (O, S) and benzodithiazines (two S atoms) vs. benzoxazocines (O, N).

- Biological Activity : Benzodithiazines with hydrazine-derived substituents show antimicrobial properties , suggesting heteroatom-dependent bioactivity.

Thiadiazine Derivatives

3,4,5,6-Tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives incorporate sulfur and nitrogen in a six-membered ring. These compounds are synthesized via reactions involving carbon disulfide and amines, highlighting divergent synthetic pathways compared to benzoxazocines .

Physicochemical and Pharmacological Comparisons

生物活性

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine (CAS Number: 938459-13-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₂. It features a methoxy group and a tetrahydrobenzoxazine structure that may contribute to its biological activity. The compound is classified as an irritant and should be handled with care in laboratory settings .

Biological Activities

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoxazocine compounds exhibit significant anticancer properties. For instance, research has shown that certain benzoxazepine derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) with IC50 values as low as 0.67 µM . This suggests that this compound may also possess similar anticancer effects due to structural similarities.

2. Antimicrobial Activity

The antimicrobial potential of compounds related to this compound has been explored extensively. Various studies have highlighted the effectiveness of benzothiazine derivatives against microbial strains. For example, some derivatives have shown IC50 values in the range of 51 to 6.6 nM against resistant strains of bacteria and fungi . This raises the possibility that this compound could exhibit similar antimicrobial properties.

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . The potential for this compound to modulate inflammatory responses warrants further investigation.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The activation of apoptosis-related pathways may contribute to its anticancer activity.

- Antioxidant Properties : Some derivatives demonstrate antioxidant activity that could mitigate oxidative stress-related damage in cells.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine?

- Methodological Answer : Synthesis typically involves cyclization reactions using substituted benzoxazine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, followed by ring-closing steps under reflux conditions with catalysts like bis(triphenylphosphine)palladium dichloride. Solvent systems such as Et₃N/THF (1:1) are effective for maintaining reaction efficiency. Purification via silica gel chromatography or recrystallization from ethanol is recommended . Analogous methods for nefopam derivatives (e.g., 5-methyl-1-phenyl variants) highlight the importance of optimizing stoichiometry and reaction time to minimize byproducts .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methoxy group placement (δ ~3.3 ppm for OCH₃) and ring saturation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the exact mass (e.g., 193.1467 Da for core structures) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify characteristic absorptions for C-O-C (benzoxazocine ring) and N-H stretches.

Reference analogous benzoxazocine derivatives (e.g., nefopam N-oxide) for comparative spectral data .

Q. What safety protocols are critical when handling benzoxazocine derivatives in the lab?

- Methodological Answer : Follow guidelines for handling neuroactive compounds:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Implement waste disposal protocols for halogenated solvents (e.g., DMF, THF) used in synthesis.

- Monitor reaction exotherms during reflux to prevent thermal runaway, as seen in palladium-catalyzed reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) with Et₃N/THF for cyclization steps.

- Temperature Gradients : Evaluate reflux (55–100°C) vs. microwave-assisted synthesis for reduced reaction time.

- Workflow Example : A study on benzoxazole derivatives achieved 85% yield using copper iodide as a co-catalyst under argon .

Q. What strategies resolve contradictory data on the pharmacological activity of benzoxazocine derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., receptor binding) across multiple concentrations to identify non-linear effects.

- Metabolic Stability Tests : Compare hepatic microsomal degradation rates to explain in vivo/in vitro discrepancies.

- Structural Analog Analysis : Benchmark against nefopam (analgesic LD₅₀ = 180 mg/kg in mice) to contextualize toxicity .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact the physicochemical properties of benzoxazocines?

- Methodological Answer :

- LogP Calculations : Use software (e.g., ChemAxon) to predict lipophilicity changes; methoxy groups increase polarity vs. methyl.

- Thermogravimetric Analysis (TGA) : Measure thermal stability shifts caused by electron-donating substituents.

- Crystallography : Compare crystal packing of 10-methoxy derivatives with nefopam hydrochloride to assess hydrogen-bonding patterns .

Q. What advanced analytical techniques are required to detect benzoxazocine metabolites in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for low-concentration detection (LOQ < 1 ng/mL).

- Isotopic Labeling : Use deuterated internal standards (e.g., nefopam-D3) to improve quantification accuracy .

- Fragmentation Libraries : Compare MS² spectra with PubChem datasets to identify hydroxylated or glucuronidated metabolites .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for benzoxazocine derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., PdCl₂ vs. Pd(OAc)₂) and solvent dryness (e.g., molecular sieves for THF).

- Byproduct Identification : Use HPLC-DAD to detect side products (e.g., des-methyl intermediates) that may skew yield calculations .

- Collaborative Validation : Cross-test protocols with independent labs, as seen in multi-institutional studies on benzoxathiins .

Tables

Key Physicochemical Properties of 10-Methoxy-Benzoxazocine

Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ Reflux | Et₃N/THF | 78 | 98.5 |

| Microwave-Assisted | CuI/Pd(OAc)₂ | 85 | 97.8 |

| Solvent-Free Cyclization | — | 65 | 95.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。